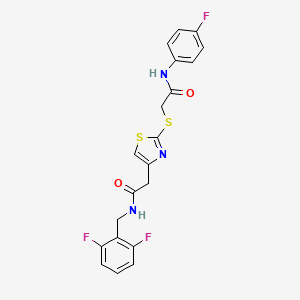

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S2/c21-12-4-6-13(7-5-12)25-19(28)11-30-20-26-14(10-29-20)8-18(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGKOPOYAOQMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 377.38 g/mol. It features a thiazole ring, which is known for its biological activity, particularly as an anticancer agent.

Anticancer Properties

Research has highlighted the potential of thiazole derivatives as anticancer agents. In particular, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : Compounds derived from thiazoles demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). One derivative showed an IC50 value of 0.06 µM against DHFR, indicating potent inhibitory activity against tumor growth .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

- Antifungal Activity : The compound demonstrated effective antifungal properties against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole .

- Antibacterial Activity : Similar thiazole derivatives have been reported to exhibit antibacterial effects against strains such as E. coli and S. aureus, highlighting their potential in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-based compounds:

- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their biological activities. Among them, specific compounds showed promising results in inhibiting cancer cell proliferation and exhibiting antioxidant properties .

- ADME Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds indicated favorable drug-likeness characteristics, suggesting that they could be viable candidates for further development as therapeutic agents .

Summary of Biological Activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. Research indicates that thiazole-based compounds exhibit promising activity against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation and survival .

In particular, derivatives of thiazoles have shown efficacy in reducing tumor growth in preclinical models, which suggests that N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may share similar properties due to its structural components .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Thiazole derivatives have demonstrated effectiveness against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial activity is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds like this compound interact with biological targets. These studies utilize computational methods to predict binding affinities and modes of interaction with specific receptors or enzymes. The insights gained can guide further modifications to enhance efficacy and reduce toxicity .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship is a vital aspect of drug development that examines how changes in chemical structure affect biological activity. For this compound, variations in substituents on the thiazole ring or the acetamide group can significantly influence its pharmacological profile. SAR studies are essential for optimizing the compound's properties for better therapeutic outcomes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF7 cell line growth with IC50 values indicating potent activity. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study C | Molecular Docking | Identified key binding interactions with target proteins involved in cancer proliferation pathways, suggesting a mechanism of action for anticancer effects. |

Q & A

Q. What collaborative frameworks integrate computational and experimental data for accelerated discovery?

- Methodological Answer :

- Feedback-Driven Design : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput experimentation to iteratively refine reaction conditions .

- Open-Source Data Sharing : Contribute to platforms like PubChem or ChemRxiv for cross-validation of computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.